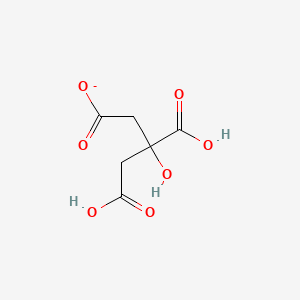
3,4-Dicarboxy-3-hydroxybutanoate
描述
3,4-dicarboxy-3-hydroxybutanoate is a citrate(1-) that is the conjugate acid of 2-(carboxymethyl)-2-hydroxysuccinate. It is a conjugate acid of a 3-carboxy-3-hydroxypentanedioate and a 2-(carboxymethyl)-2-hydroxysuccinate. It is a tautomer of a 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate.
科学研究应用
Chemical Properties and Structure
3,4-Dicarboxy-3-hydroxybutanoate is a dicarboxylic acid with the molecular formula . This compound features two carboxyl groups and a hydroxyl group, which contribute to its reactivity and solubility in various solvents. The presence of these functional groups makes it suitable for diverse chemical reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
1. Chemistry:
- Reagent in Organic Synthesis: this compound is utilized as a reagent in organic synthesis reactions. Its ability to undergo various transformations allows chemists to create complex molecules from simpler precursors.
- Oxidation and Reduction Reactions: The compound can be oxidized using agents like potassium permanganate or reduced with sodium borohydride. These reactions are fundamental in synthesizing other valuable chemical compounds.
2. Biology:
- Metabolic Studies: Research has indicated that this compound may play a role in metabolic pathways related to energy production. It has been studied for its potential effects on muscle metabolism during exercise, highlighting its ability to enhance oxidative capacity and resistance to fatigue.
- Potential Therapeutic Applications: Investigations are ongoing regarding the compound's therapeutic potential in metabolic disorders. Its role as a precursor for drug development is being explored due to its biological activity.
3. Medicine:
- Clinical Studies: A systematic review highlighted the efficacy of D,L-3-hydroxybutyrate (a related compound) in treating metabolic disorders such as multiple acyl-CoA dehydrogenase deficiency (MADD). Clinical improvements were observed in patients treated with D,L-3-hydroxybutyrate for symptoms related to cardiomyopathy and liver dysfunction .
4. Industry:
- Specialty Chemicals Production: this compound is employed as an intermediate in the production of specialty chemicals. Its unique properties allow for the creation of compounds used in various industrial applications.
Case Study 1: Exercise Metabolism
A study investigated the effects of related compounds on skeletal muscle during exercise. The findings suggested that treatment with 2-hydroxybutyrate improved oxidative capacity and resistance to fatigue in muscle tissues. This indicates that this compound may have similar effects due to its structural similarities.
Case Study 2: Metabolic Disorders
A clinical study reviewed the treatment of patients with MADD using D,L-3-hydroxybutyrate. Out of 23 patients studied, 70% reported clinical improvement across various symptoms including cardiomyopathy and liver dysfunction after treatment with doses ranging from 100 to 2600 mg/kg/day. This underscores the therapeutic potential of compounds related to this compound in managing metabolic disorders .
属性
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O7- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















